

A Comparative Analysis of 4-(3-Bromophenyl)piperidine and Known Receptor Ligands

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Compound of Interest

Compound Name: **4-(3-Bromophenyl)piperidine**

Cat. No.: **B1342875**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed binding and functional data for the specific compound **4-(3-Bromophenyl)piperidine** is limited. The quantitative data presented in the following tables for this compound is hypothetical and for illustrative purposes only. This guide is intended to provide a structural and methodological template for researchers conducting comparative pharmacological studies. Data for known reference ligands is sourced from published literature.

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents targeting the central nervous system (CNS). These compounds are known to interact with a range of targets, including dopamine, serotonin, and sigma receptors. Halogen substitution on the phenyl ring can significantly modulate a compound's affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative framework for evaluating **4-(3-Bromophenyl)piperidine** against well-characterized ligands for the Dopamine D2 receptor, Sigma-1 (σ_1) and Sigma-2 (σ_2) receptors, and the Serotonin Transporter (SERT).

Comparative Receptor Binding Profile

The affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the binding affinities (K_i) of **4-(3-Bromophenyl)piperidine** (hypothetical) and selected standard reference ligands at several key CNS targets. Lower K_i values indicate higher binding affinity.

Compound	Dopamine D2 (K_i , nM)	Sigma-1 (σ_1) (K_i , nM)	Sigma-2 (σ_2) (K_i , nM)	SERT (K_i , nM)
4-(3-Bromophenyl)piperidine	55.0 (Hypothetical)	12.5 (Hypothetical)	180.0 (Hypothetical)	450.0 (Hypothetical)
Haloperidol	1.5 - 2.8[1][2]	2.0 - 6.5[3][4][5]	103[5]	>1000
Spiperone	0.035 - 0.125[6] [7]	1500	>1000	>1000
(+)-Pentazocine	>10,000	1.7 - 3.0[5][8]	>1000	>10,000
1,3-Di-o-tolylguanidine (DTG)	>1000	35.5 - 69[9][10]	21 - 39.9[9][10]	>1000
(S)-Citalopram (Escitalopram)	>10,000	>1000	>1000	0.8 - 1.5[11]

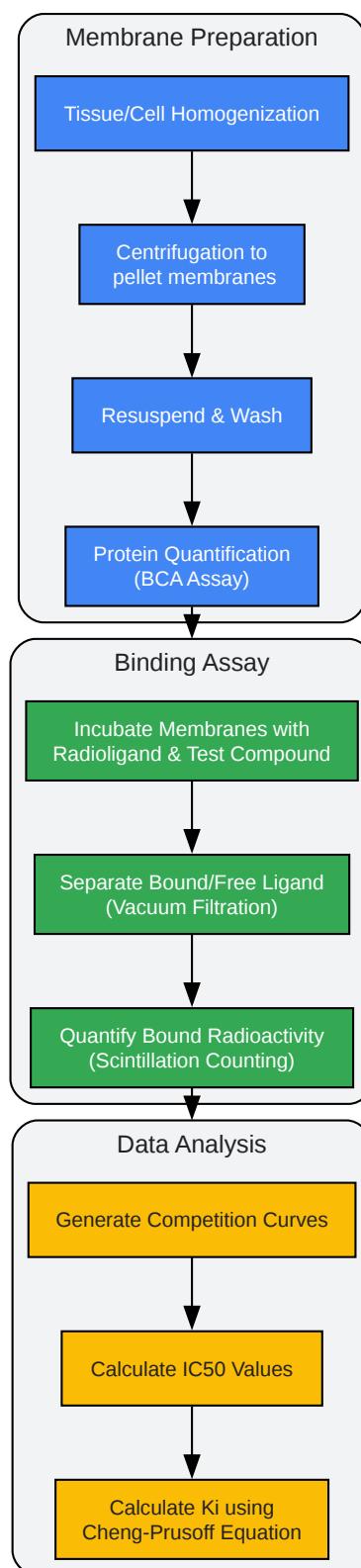
Comparative Functional Activity Profile

Functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. The table below presents the functional activity (IC_{50} for antagonists) of the compounds at the Gi-coupled Dopamine D2 receptor, measured as inhibition of forskolin-stimulated cAMP production.

Compound	Receptor	Assay Type	Functional Activity (IC ₅₀ , nM)	Efficacy
4-(3-Bromophenyl)pirenidine	Dopamine D2	cAMP Inhibition	85.0 (Hypothetical)	Antagonist (Hypothetical)
Haloperidol	Dopamine D2	cAMP Inhibition	2.5 - 5.0	Antagonist [2] [12]
Spiperone	Dopamine D2	cAMP Inhibition	0.1 - 0.5	Antagonist [13] [14]

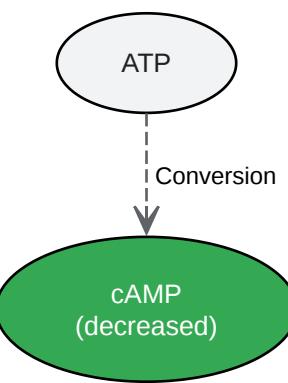
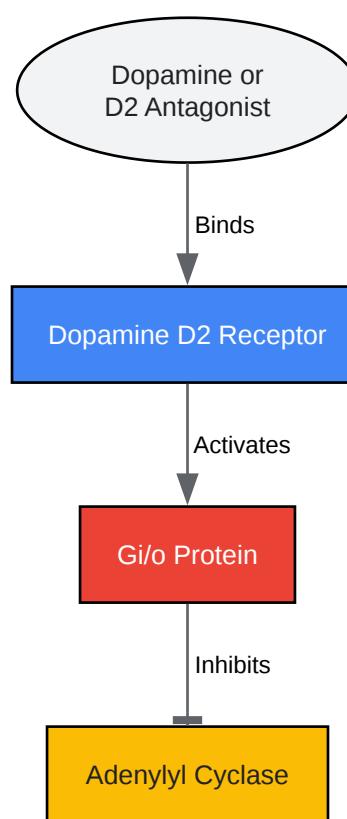
Mandatory Visualizations Experimental and Logical Workflows

To elucidate the processes involved in characterizing a novel ligand, the following diagrams illustrate a typical experimental workflow, a key signaling pathway, and the logic behind comparative analysis.



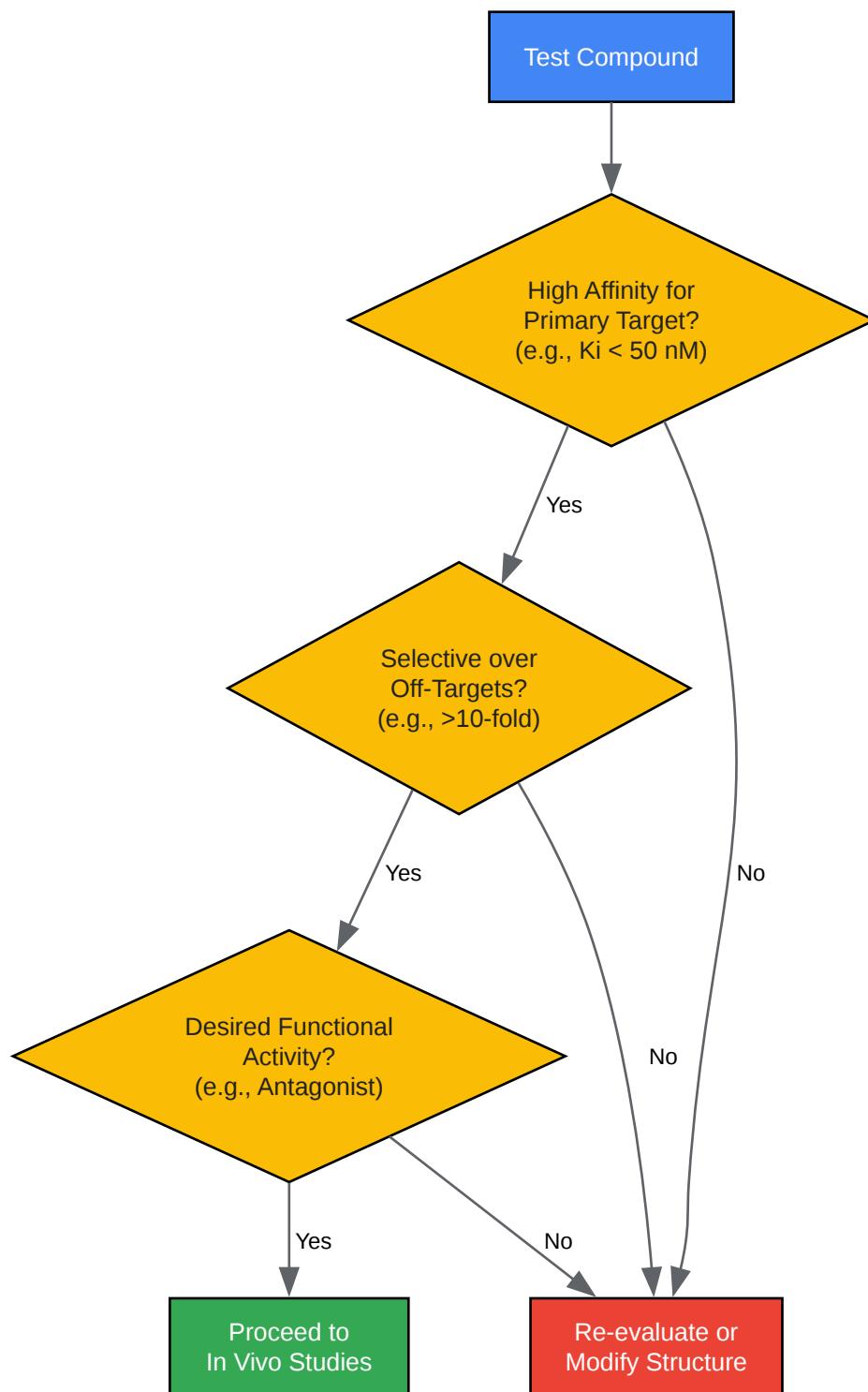
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Caption: Workflow for a competitive radioligand binding assay.



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Caption: Inhibitory signaling pathway of the D2 receptor.

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Caption: Logical flow for compound selection and advancement.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (K_i) of a test compound for a target receptor.

- Membrane Preparation:
 - Tissues (e.g., rat striatum for D2) or cultured cells expressing the target receptor are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).
 - The homogenate is centrifuged at low speed (1,000 x g) to remove nuclei and large debris.
 - The supernatant is then centrifuged at high speed (20,000 x g) to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in fresh buffer.
 - Protein concentration is determined using a BCA protein assay. Membranes are stored at -80°C.
- Assay Procedure:
 - The assay is performed in a 96-well plate in a final volume of 250 μ L.
 - To each well, add:
 - 50 μ L of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
 - 50 μ L of a specific radioligand (e.g., [³H]Spiperone for D2) at a fixed concentration near its K_e value.
 - 150 μ L of the membrane preparation (50-100 μ g protein).
 - Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 μ M Haloperidol).
 - The plate is incubated (e.g., 60 minutes at 30°C) to reach equilibrium.

- The incubation is terminated by rapid vacuum filtration through a glass fiber filtermat, separating bound from free radioligand.
- Filters are washed multiple times with ice-cold wash buffer.
- Radioactivity trapped on the filters is measured by liquid scintillation counting.

- Data Analysis:
 - Specific binding is calculated by subtracting non-specific binding from total binding.
 - Data are plotted as percent specific binding versus the log concentration of the test compound.
 - The IC_{50} (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis.
 - The K_i value is calculated from the IC_{50} using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$, where $[L]$ is the concentration of the radioligand and K_a is its dissociation constant.

Gi-Coupled Receptor cAMP Functional Assay

This protocol measures the ability of a D2 receptor antagonist to block agonist-induced inhibition of cyclic AMP (cAMP) production.

- Cell Culture and Plating:
 - HEK293 cells stably expressing the human Dopamine D2 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
 - Cells are seeded into 96-well plates and grown to ~80-90% confluence.
- Assay Procedure:
 - The culture medium is removed, and cells are incubated with a pre-equilibration medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

- Cells are pre-treated with various concentrations of the test antagonist (e.g., **4-(3-Bromophenyl)piperidine**) or vehicle for 15-20 minutes.
- Adenylyl cyclase is then stimulated by adding a fixed concentration of forskolin (e.g., 5 μ M).
- Simultaneously, a D2 receptor agonist (e.g., quinpirole at its EC₈₀ concentration) is added to all wells except the forskolin-only control.
- The plate is incubated for 15-30 minutes at 37°C.
- The reaction is stopped, and cells are lysed.

- cAMP Quantification and Data Analysis:
 - Intracellular cAMP levels are measured using a commercial kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.
 - Data are normalized to the response produced by forskolin alone (0% inhibition) and the maximal inhibition by the D2 agonist (100% inhibition).
 - The IC₅₀ value (concentration of antagonist that reverses 50% of the agonist's effect) is determined by fitting the data to a dose-response curve.

Conclusion

This comparative guide provides a framework for the pharmacological evaluation of **4-(3-Bromophenyl)piperidine**. Based on the hypothetical data, the compound displays a promising profile with high affinity and selectivity for the Sigma-1 receptor over the D2, Sigma-2, and SERT targets. Such a profile suggests potential utility in research areas where Sigma-1 modulation is of interest, such as neuroprotection and cognitive enhancement. The provided experimental protocols offer standardized methods for researchers to generate empirical data, which is essential to validate these preliminary findings and fully characterize the compound's mechanism of action and therapeutic potential.

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